Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate

medicinal chemistry SAR building block differentiation

SAR studies on ACC inhibitors are frequently confounded by non-identical analogs introducing uncontrolled variables. This compound delivers the exact 5-chloropyrimidine-pyrrolidine pharmacophore matched to the Boehringer Ingelheim ACC inhibitor series (US-8962641-B2), eliminating cross-compound ambiguity. The γ-keto ester side chain enables single-step derivatization-hydrolysis, amidation, or ketone modifications-for rapid analog library generation in 96-well format. Calculated logP ~1.2-1.8, MW 327.77, and TPSA ~85-95 Ų predict HTS compatibility up to 30 µM. CNS MPO score ~4.5-5.0 supports CNS-penetrant program applicability.

Molecular Formula C14H18ClN3O4
Molecular Weight 327.77
CAS No. 2034436-85-4
Cat. No. B2578393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
CAS2034436-85-4
Molecular FormulaC14H18ClN3O4
Molecular Weight327.77
Structural Identifiers
SMILESCCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl
InChIInChI=1S/C14H18ClN3O4/c1-2-21-13(20)4-3-12(19)18-6-5-11(9-18)22-14-16-7-10(15)8-17-14/h7-8,11H,2-6,9H2,1H3
InChIKeyHFERSENVRJNKCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate: Structural & Pharmacophoric Context


Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate (CAS 2034436-85-4) is a synthetic small molecule (molecular formula C₁₅H₁₈ClN₃O₄, MW 327.77 g/mol) that integrates a 5-chloropyrimidin-2-yloxy-pyrrolidine core with an ethyl 4-oxobutanoate side chain [1]. This core scaffold is a recognized pharmacophore in medicinal chemistry, particularly within the acetyl-CoA carboxylase (ACC) inhibitor class exemplified by the Boehringer Ingelheim patent family US-8962641-B2, which discloses pyrimidine-substituted pyrrolidine derivatives as ACC1/ACC2 inhibitors for metabolic disease [2]. The 5-chloropyrimidine-2-yloxy motif has also been documented in kinase-targeted chemical probes and PDE3A inhibitors, establishing this compound within a therapeutically relevant and mechanistically diverse chemical space [3].

Why In-Class Analogs Fail as Substitutes in Screening


Although multiple compounds share the 5-chloropyrimidin-2-yloxy-pyrrolidine pharmacophore, the divergent N-acyl substituent on the pyrrolidine ring fundamentally alters physicochemical properties critical to assay performance and downstream optimization. The target compound's ethyl 4-oxobutanoate side chain (logP estimated ~1.2–1.8, TPSA ~85–95 Ų) confers distinct solubility, permeability, and hydrogen-bonding profiles compared to analogs bearing benzyl carbamate [1], aryl ketone , or dimethoxyquinazoline [2] substituents. In ACC inhibitor development, even minor modifications to the pyrrolidine N-substituent have been shown to shift isoform selectivity between ACC1 and ACC2 and alter in vivo pharmacokinetics [3]. Consequently, procuring a structurally similar but non-identical analog introduces uncontrolled variables into SAR studies, rendering cross-compound comparisons unreliable without de novo characterization.

Quantitative Differentiation vs. Closest Analogs


Structural Differentiation: N-Acyl Chain vs. Benzyl Carbamate

Among compounds sharing the 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine core, the N-acyl substituent is the primary structural differentiator. The target compound bears an ethyl 4-oxobutanoate side chain (MW contribution ~129 Da, 2 H-bond acceptors from the ketone and ester carbonyls, 0 H-bond donors), while the closest cataloged analog benzyl 3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate (CAS 2034495-41-3) carries a benzyl carbamate (Cbz) protecting group [1]. This substitution difference results in a calculated logP difference of approximately 1.5–2.0 units (target compound estimated logP ~1.5; Cbz analog estimated logP ~3.0–3.5), translating to a theoretical >30-fold difference in lipophilicity-driven membrane partitioning [2]. The target compound's ketone functionality additionally provides a synthetic handle for further derivatization (e.g., reductive amination, Wittig olefination) absent in the Cbz-protected analog [3].

medicinal chemistry SAR building block differentiation

Functional Group Distinction: Ketone vs. Amide Analogs

The target compound presents a 1,4-dicarbonyl motif (γ-keto ester) within its N-acyl side chain, distinguishing it from the simpler amide-linked analog 2-(benzyloxy)-1-{3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl}ethan-1-one (CAS 2034321-77-0), which contains only a single ketone adjacent to the pyrrolidine nitrogen [1]. The γ-keto ester arrangement in the target compound establishes differential electrophilicity: the ketone carbonyl (C-4) is more electrophilic than the ester carbonyl, enabling chemoselective transformations (e.g., selective ketal formation at the ketone while preserving the ester) [2]. Furthermore, the 4-oxobutanoate chain length positions the terminal ester approximately 5.5–6.0 Å from the pyrrolidine ring centroid, compared to approximately 2.8–3.2 Å for the ethanone carbonyl in the comparator—a spatial difference that could alter target protein interactions in the acyl-binding pocket of ACC or other enzymes [3].

chemoselectivity bifunctional building block probe design

H-Bond Acceptor/Donor Profile vs. Dimethoxyquinazoline Analog

The target compound (MW 327.77, 3 H-bond acceptors from the pyrimidine N atoms and carbonyl oxygens, 0 H-bond donors) presents a substantially different physicochemical profile compared to (R)-4-(3-(5-chloropyrimidin-2-yloxy)pyrrolidin-1-yl)-6,7-dimethoxyquinazoline (CHEMBL385754, MW ~416.8, 7–8 H-bond acceptors, 0 H-bond donors) [1]. With a molecular weight more than 85 Da lower and approximately half the number of hydrogen bond acceptors, the target compound is predicted to have significantly higher passive membrane permeability (estimated PAMPA permeability >5 × 10⁻⁶ cm/s vs. <1 × 10⁻⁶ cm/s for the quinazoline analog) and greater CNS MPO desirability (estimated CNS MPO score ~4.5–5.0 vs. ~2.5–3.5 for CHEMBL385754) [2]. These differences are critical when selecting starting points for CNS-penetrant versus peripherally restricted drug discovery programs.

drug-likeness ADME prediction lead optimization

Direct Amide Coupling vs. Multi-Step Heterocycle Assembly

The target compound's modular architecture—a preformed 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine intermediate coupled to a commercially available ethyl 4-chloro-4-oxobutanoate or ethyl succinyl chloride—enables single-step amide bond formation under standard conditions (e.g., HATU/DIPEA or EDC/HOBt) . This contrasts with analogs requiring multi-step heterocycle assembly, such as CHEMBL385754 (dimethoxyquinazoline) or the isoxazole-containing analog (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone, whose synthesis demands 3–5 additional synthetic steps including heterocycle cyclization and palladium-catalyzed cross-coupling . In the context of the ACC inhibitor patent family US-8962641-B2, the synthetic accessibility of N-acylated pyrrolidine derivatives via direct acylation is explicitly leveraged for library production, with the patent describing general coupling conditions applicable to the target compound class [1].

parallel synthesis library enumeration medicinal chemistry efficiency

Recommended Application Scenarios


ACC1/ACC2 Hit Finding & Early SAR

Given the compound's structural alignment with the Boehringer Ingelheim ACC inhibitor pharmacophore and its single-step synthetic accessibility from commercial precursors, this compound is optimally positioned as a starting point for ACC-focused hit expansion [1]. The ethyl 4-oxobutanoate side chain provides a modifiable handle for rapid analog generation via ester hydrolysis, amidation, or ketone derivatization, enabling efficient exploration of the ACC acyl-binding pocket without the synthetic overhead of multi-step heterocycle assembly. The lower molecular weight and favorable physicochemical profile relative to more complex analogs support its use as a 'minimal pharmacophore' probe to establish baseline ACC SAR before pursuing more elaborate scaffolds.

Covalent Probe Design via Bifunctional 1,4-Dicarbonyl

The γ-keto ester motif present in the target compound's side chain is amenable to chemoselective transformations that are not possible with simpler amide or carbamate analogs [2]. Specifically, the ketone carbonyl can be selectively converted to a hydrazone, oxime, or ketal without affecting the ester, enabling installation of affinity tags, fluorophores, or photoaffinity labels for chemical biology applications. This bifunctional electrophilic character makes the compound a privileged scaffold for developing activity-based protein profiling (ABPP) probes targeting serine hydrolases, kinases, or metabolic enzymes that recognize the 5-chloropyrimidine-pyrrolidine pharmacophore.

Parallel Library Synthesis for Phenotypic Screening

The compound's modular architecture—where the 5-chloropyrimidin-2-yloxy-pyrrolidine core is conserved and the N-acyl side chain is systematically varied—is ideally suited for parallel synthesis in 96-well format . The single-step acylation chemistry using commercially available acid chlorides or activated esters enables production of 50–100 analog libraries within days, supporting diversity-oriented synthesis strategies for phenotypic screening against metabolic disease, oncology, or anti-infective targets. The compound's favorable calculated properties (logP ~1.5, MW < 350) predict acceptable solubility for high-throughput screening at concentrations up to 30 µM in aqueous buffer.

CNS Drug Discovery Starting Point for Metabolic Diseases

Compared to the larger, more polar analogs such as CHEMBL385754 (dimethoxyquinazoline), the target compound's lower molecular weight (327.77 vs. ~416.8 Da) and reduced hydrogen bond acceptor count (6 vs. 9–10) predict significantly higher CNS penetration potential, with an estimated CNS MPO score of ~4.5–5.0 [3]. This positions the compound as a superior starting point for CNS-targeted ACC inhibition programs addressing hypothalamic regulation of food intake or for CNS-penetrant kinase inhibitors, where brain exposure is a critical requirement.

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